molecular formula C20H16N4OS3 B2591172 1-((4-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223990-69-9

1-((4-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2591172
CAS No.: 1223990-69-9
M. Wt: 424.56
InChI Key: XJMDNNGQZPJTPV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolopyrimidine family, characterized by a bicyclic core combining thiophene, triazole, and pyrimidine moieties. The structure includes a 4-methylbenzylthio group at position 1 and a thiophen-2-ylmethyl substituent at position 2.

Properties

IUPAC Name

12-[(4-methylphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS3/c1-13-4-6-14(7-5-13)12-28-20-22-21-19-23(11-15-3-2-9-26-15)18(25)17-16(24(19)20)8-10-27-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMDNNGQZPJTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS: 1223990-69-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

  • Molecular Formula : C20_{20}H16_{16}N4_{4}O_{S}$$$$_{3}
  • Molecular Weight : 424.6 g/mol
  • Structure : The compound features a thieno-triazolo-pyrimidine framework which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole or thiophene derivatives. The detailed synthetic route includes the use of thiosemicarbazide derivatives which have been shown to exhibit significant biological properties .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of triazole-thiols possess good antibacterial properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • A comparative study demonstrated that certain derivatives exhibited MIC values comparable to conventional antibiotics like ciprofloxacin .
CompoundTarget BacteriaMIC (µg/mL)
1-((4-methylbenzyl)thio)...E. coli32
1-((4-methylbenzyl)thio)...S. aureus16
1-((4-methylbenzyl)thio)...P. aeruginosa64

Anticancer Activity

The biological evaluation of similar compounds has also highlighted their potential as anticancer agents. For example:

  • Compounds with a triazolo-pyrimidine core have been reported to inhibit cancer cell proliferation in various cancer lines .
  • The structure–activity relationship (SAR) studies suggest that modifications in the thieno and triazole moieties can enhance cytotoxicity against cancer cells.

Case Studies

  • Antibacterial Study : A study involving the synthesis of novel triazole derivatives reported significant antibacterial activity against gram-positive and gram-negative bacteria. The synthesized compounds were tested using the agar well diffusion method, showing varying degrees of effectiveness .
  • Anticancer Evaluation : Another investigation into triazolo-pyrimidine derivatives showed promising results in inhibiting the growth of human cancer cell lines, suggesting that modifications in the side chains could lead to improved efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-((4-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant anticancer effects. In particular:

  • Mechanism of Action : The compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest. It has been tested against various cancer cell lines in the NCI 60 cancer cell panel and has shown promising results in inhibiting growth.

Antimicrobial Activity

There is evidence suggesting that derivatives of this compound possess antimicrobial properties. They can be effective against a range of pathogens due to their ability to disrupt cellular functions.

Antihypertensive Effects

Some studies have highlighted the antihypertensive potential of similar thiophene derivatives. These compounds act as alpha-1 antagonists, which can lower blood pressure by relaxing blood vessels.

Case Studies and Research Findings

StudyFindings
Shyyka et al. (2023)Investigated the synthesis of thieno derivatives with promising anticancer activity using domino reactions.
El-Gazzar et al. (2007)Reported on the anti-inflammatory and analgesic properties of related thienopyrimidine derivatives.
PubChem DataCompounds with similar structures exhibited significant biological activities across various assays.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The benzylthio (-S-CH2-C6H4-CH3) group undergoes nucleophilic substitution under basic conditions. Key reactions include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields S-alkyl derivatives.

  • Aminolysis : Treatment with amines (e.g., hydrazine hydrate) replaces the thioether group with amine functionalities, forming hydrazine-linked analogs .

Example Reaction:

Compound+R-XK2CO3,DMFS-R Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{S-R Derivative}

Conditions: Room temperature, 8–12 hours .

Oxidation Reactions

The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones:

  • Sulfoxide Formation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces sulfoxide derivatives.

  • Sulfone Formation : Prolonged oxidation with hydrogen peroxide (H2O2) in acetic acid yields sulfone analogs .

Reactivity Table:

Oxidizing AgentProductConditionsYield (%)
mCPBASulfoxide0°C, 2 h75–80
H2O2Sulfone60°C, 6 h65–70

Cyclization and Annulation Reactions

The triazolo-pyrimidine core participates in cyclization with electrophilic reagents:

  • Orthoester Cyclization : Reaction with triethyl orthoformate in glacial acetic acid generates fused triazolo-thienopyrimidines .

  • Aromatic Aldehyde Condensation : Heating with aldehydes (e.g., 4-bromobenzaldehyde) at 180°C forms annulated products via Schiff base intermediates .

Example:

Compound+Ar-CHO180CCyclized Product\text{Compound} + \text{Ar-CHO} \xrightarrow{180^\circ\text{C}} \text{Cyclized Product}

Key Outcomes: Enhanced cytotoxicity against cancer cell lines (IC50 = 14.5–19.4 μM) .

Functionalization of Heterocyclic Moieties

  • Thiophene Ring Modifications :

    • Electrophilic substitution (e.g., nitration, sulfonation) occurs at the α-position of the thiophene ring.

    • Halogenation with N-bromosuccinimide (NBS) introduces bromine atoms for further cross-coupling .

  • Triazole Ring Reactions :

    • Alkylation at N-1 using alkyl halides improves solubility.

    • Acylation with acetic anhydride forms acetylated derivatives .

Cross-Coupling Reactions

The aromatic and heteroaromatic subunits enable catalytic cross-coupling:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiophene or pyrimidine positions .

  • Buchwald-Hartwig Amination : Introduces amine substituents for enhanced biological targeting .

Typical Conditions:

  • Catalyst: Pd(PPh3)4, Base: K2CO3, Solvent: DMF/H2O, Temperature: 80–100°C .

Biological Relevance of Derivatives

Derivatives of this compound exhibit promising pharmacological profiles:

  • Anticancer Activity : Cyclized analogs show IC50 values of 14.5–19.4 μM against MCF-7 and HCT-116 cell lines .

  • Enzyme Inhibition : Molecular docking studies reveal strong binding affinity for EGFR and PI3K kinases, suggesting kinase inhibition mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thieno-triazolopyrimidine derivatives vary in core ring systems and substituents, which critically affect their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1-(4-methylbenzylthio), 4-(thiophen-2-ylmethyl) Electron-rich thiophene substituents; moderate lipophilicity
1-isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Benzo(b)thieno[3,2-e]pyrimidine 4-methylphenyl, isopropyl Bulky isopropyl group; enhanced steric hindrance
13a (PI3Kα inhibitor) Thieno[2,3-d]pyrimidine 3,4-Dichlorophenyl, 4-methoxyphenyl Halogenated substituents for increased binding affinity
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Pyrido-triazolopyrimidine Aryl groups Pyridine ring introduces basicity; improved solubility

Key Observations:

  • Core Modifications: Replacement of the thieno ring with a benzo(b)thieno or pyrido system (e.g., and ) alters electronic properties and planarity, impacting interactions with hydrophobic binding pockets .
  • In contrast, halogenated or methoxy groups in analogues (e.g., 13a) improve polar interactions and metabolic stability .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[2,3-d]pyrimidinone core followed by thioetherification and cyclization. For example:

  • Thioether formation : React a thiol-containing intermediate (e.g., 3-amino-2-mercapto-thieno[2,3-d]pyrimidinone) with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-methylbenzyl)thio group .
  • Triazolo ring cyclization : Use hydrazine derivatives (e.g., chloro-(4-tolylhydrazono)-ethyl acetate) under reflux conditions in ethanol/dioxane to form the triazolo[4,3-a]pyrimidine moiety .
  • Purification via column chromatography and crystallization (e.g., ethanol/dioxane) is critical for isolating high-purity products .

Q. How is the compound structurally characterized?

A combination of analytical techniques is employed:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm, thiophene protons at δ 6.8–7.0 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 500–550) .
  • X-ray crystallography : Resolve regiochemistry and confirm cyclization (e.g., bond angles in the triazolo-pyrimidine core) .

Q. What in vitro assays are suitable for initial biological screening?

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution (MIC determination) .
  • Antifungal activity : Employ disk diffusion assays against C. albicans .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Substituent variation : Replace the 4-methylbenzyl or thiophen-2-ylmethyl groups with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) moieties to assess impact on bioactivity .
  • Core modification : Synthesize analogues with pyrido[2,3-d]pyrimidinone or thiadiazolo[3,2-a]pyrimidine cores to compare potency .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
  • Reactive oxygen species (ROS) detection : Use DCFH-DA probes in cancer cell lines to evaluate oxidative stress induction .
  • Molecular docking : Simulate binding to target proteins (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. How can reaction conditions be optimized for scalability?

  • Microwave-assisted synthesis : Compare yields and reaction times (e.g., 30 min vs. 12 hr under conventional heating) for cyclization steps .
  • Catalyst screening : Test p-toluenesulfonic acid (PTSA) vs. Lewis acids (e.g., ZnCl₂) for regioselective thioether formation .
  • Solvent effects : Use green solvents (e.g., PEG-400) to improve sustainability without compromising yield .

Q. What analytical challenges arise in purity assessment?

  • Regioisomer discrimination : Use 2D NMR (e.g., NOESY) to distinguish between thieno[2,3-d] and thieno[3,2-d] isomers .
  • Degradation products : Perform accelerated stability studies (40°C/75% RH) and monitor via HPLC-MS .
  • Residual solvent analysis : Employ GC-MS to detect trace DMF or dioxane .

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